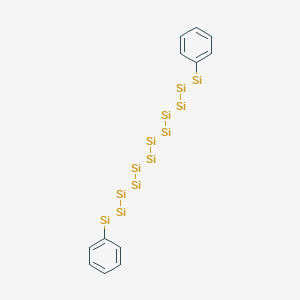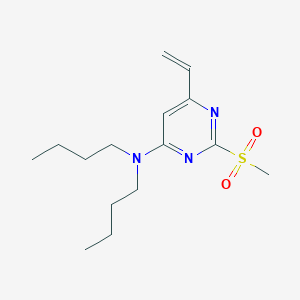
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrimidine core, which can then be further modified to introduce the dibutyl, ethenyl, and methanesulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes, along with suitable ligands and solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine is unique due to the presence of the methanesulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
823220-84-4 |
|---|---|
Molekularformel |
C15H25N3O2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N,N-dibutyl-6-ethenyl-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O2S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)21(4,19)20/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI-Schlüssel |
YYLLEOJOAMTDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
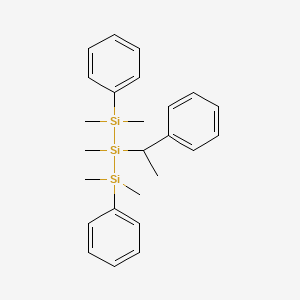
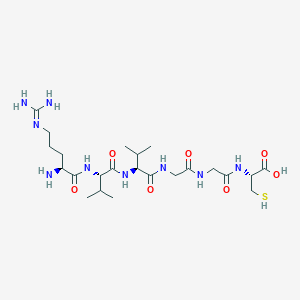
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
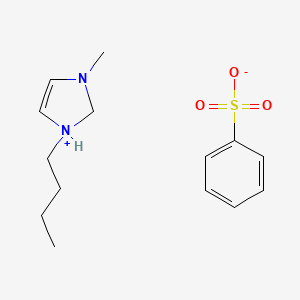
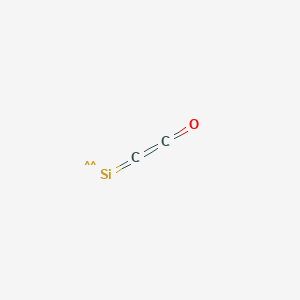
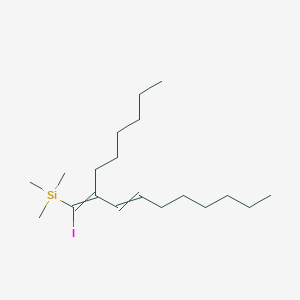
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
